molecular formula C10H14N2O B1281667 2-(2-aminophenyl)-N,N-dimethylacetamide CAS No. 86162-60-9

2-(2-aminophenyl)-N,N-dimethylacetamide

Cat. No. B1281667
CAS RN: 86162-60-9
M. Wt: 178.23 g/mol
InChI Key: BHPJSFPAIYHSEA-UHFFFAOYSA-N
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Description

The compound 2-(2-aminophenyl)-N,N-dimethylacetamide is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. While the exact compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are explored, which can provide insights into the behavior of 2-(2-aminophenyl)-N,N-dimethylacetamide.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with carboxylic acids or their derivatives. For instance, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is synthesized and used for the protection of carboxylic acids, which are stable under basic conditions and can be converted into indolylamides and subsequently to other functional groups . Another synthesis approach involves the reaction of N-phthaloylglycine to produce bisphosphonic acid derivatives, which can be further modified to produce N-methylated and N,N-dimethylated derivatives . These methods suggest that the synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide could potentially involve similar strategies, such as the reaction of 2-aminophenyl derivatives with acylating agents in the presence of dimethylating reagents.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been synthesized and characterized by mass spectrometry, IR, and NMR spectroscopy, with X-ray crystallography confirming the presence of intra- and intermolecular hydrogen bonds . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been elucidated and shown to exhibit intermolecular hydrogen bonds, which are crucial for its biological activity . These studies indicate that the molecular structure of 2-(2-aminophenyl)-N,N-dimethylacetamide would likely be characterized by similar techniques to determine its conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by their functional groups and molecular structure. For instance, the presence of amide groups in N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide allows for an extensive investigation of their vibrational characteristics and the influence of substituents on their reactivity . The chemical reactions of 2-(2-aminophenyl)-N,N-dimethylacetamide would likely be influenced by the amine and amide functionalities, which could participate in various organic transformations, including acylation, alkylation, and hydrogen bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through spectroscopic and computational studies. The vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide have been investigated to understand the steric effects of substituents on the amide group . These findings can be extrapolated to predict the properties of 2-(2-aminophenyl)-N,N-dimethylacetamide, such as its solubility, melting point, and reactivity, which are essential for its practical applications in chemical synthesis and drug development.

Scientific Research Applications

Chemical Reactions and Synthesis

2-(2-Aminophenyl)-N,N-dimethylacetamide plays a crucial role in various chemical reactions and synthesis processes. For instance, it is involved in the acylation of amines by carboxylic acid anhydrides in amide solvents, demonstrating acid autocatalysis properties (Koton et al., 1988). Additionally, its use in the preparation of poly(imide amide)s, where it forms part of the solvent system, highlights its utility in polymer synthesis. These polymers exhibit desirable characteristics such as high thermal stability and transparency, making them suitable for applications like gas separation membranes (Dinari et al., 2015).

Analytical Chemistry

In analytical chemistry, 2-(2-Aminophenyl)-N,N-dimethylacetamide contributes to the development of novel probes for sensitive detection of carbonyl compounds. Its derivatives have been used to measure trace amounts of aldehydes and ketones in environmental water samples, demonstrating high sensitivity and low detection limits (Houdier et al., 2000).

Photocatalytic Activities

This compound also finds application in photocatalytic activities. Research has shown its involvement in the photocatalytic reduction of CO2, where it serves as a reaction solvent. This utilization signifies its potential in environmental applications, particularly in efforts to mitigate carbon emissions (Kuramochi et al., 2014).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, derivatives of 2-(2-Aminophenyl)-N,N-dimethylacetamide have been investigated for antimicrobial activity. Compounds synthesized from this chemical have shown effectiveness against various microbial species, suggesting its potential in developing new antimicrobial agents (Gul et al., 2017).

Material Science

Furthermore, in material science, this compound is involved in the fabrication of novel aromatic poly(amine-imide)s. These materials, with their excellent solubility and thermal stability, are promising for various high-performance applications (Cheng et al., 2005).

Future Directions

While specific future directions for “2-(2-aminophenyl)-N,N-dimethylacetamide” are not available, research into similar compounds like 2-aminobenzothiazoles is ongoing. These compounds have shown potential in various applications in synthetic organic chemistry and biological fields due to their potent pharmacological activities .

properties

IUPAC Name

2-(2-aminophenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJSFPAIYHSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512275
Record name 2-(2-Aminophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminophenyl)-N,N-dimethylacetamide

CAS RN

86162-60-9
Record name 2-(2-Aminophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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